N-(4-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide
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Overview
Description
N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound with a unique structure that includes a hydrazinecarbonyl group and a pentan-3-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves the reaction of 4-methylphenylhydrazine with pentan-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with formic acid or a formylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-methylphenyl)-: Similar structure but lacks the hydrazinecarbonyl group.
Formamide, N-(4-methoxyphenyl)-: Contains a methoxy group instead of the methyl group.
Uniqueness
N-(4-METHYLPHENYL)-1-[N’-(PENTAN-3-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C14H19N3O2/c1-4-11(5-2)16-17-14(19)13(18)15-12-8-6-10(3)7-9-12/h6-9H,4-5H2,1-3H3,(H,15,18)(H,17,19) |
InChI Key |
KLLXLKSJXLWKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC=C(C=C1)C)CC |
Origin of Product |
United States |
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